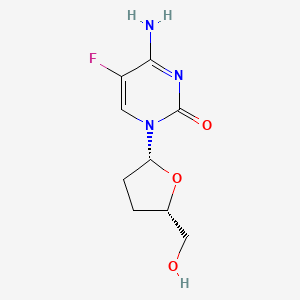

5-F-ddC

説明

Cytidine, 2',-3',-dideoxy-5-fluoro-, also known as Cytidine, 2',-3',-dideoxy-5-fluoro-, is a useful research compound. Its molecular formula is C9H12FN3O3 and its molecular weight is 229.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cytidine, 2',-3',-dideoxy-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2',-3',-dideoxy-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス療法

5-F-ddC: は、逆転写酵素を阻害する能力により、抗ウイルス剤として研究されてきました。このメカニズムは、HIVなどのレトロウイルス感染症の治療に特に役立ちます。 ウイルスDNAに組み込まれることで、鎖の終結を誘導し、ウイルスの複製を阻止することができます .

がん研究

がん研究では、This compound は、急速に増殖する細胞におけるDNA合成を妨げる可能性があるため、利用されています。 がん細胞に対する細胞傷害効果が研究されており、化学療法の候補となる可能性があります .

遺伝子編集

This compound: は、特定の遺伝子編集技術における重要な要素です。これは、遺伝子配列に導入され、特定の変異を誘導することができる塩基アナログとして機能します。 このアプリケーションは、遺伝子機能の理解と遺伝子治療の開発に不可欠です .

分子生物学研究

分子生物学では、This compound は、DNA複製と修復メカニズムを研究するためのツールとして使用されます。 DNAに組み込まれることで、研究者は分子の経路を追跡し、細胞がどのように遺伝的完全性を維持するかを理解することができます .

神経疾患

神経疾患の研究も、This compound から恩恵を受けています。 神経細胞のDNAへの組み込みは、神経変性疾患におけるDNA複製エラーの影響を理解するために研究されています .

診断ツールの開発

This compound: は、診断ツールの開発に役立ちます。 特定の配列に結合するDNAまたはRNAプローブの標識に使用でき、分子レベルでさまざまな疾患を検出することができます .

作用機序

Target of Action

Cytidine, 2’,-3’,-dideoxy-5-fluoro-, also known as 5-F-ddC or D-FddC, primarily targets the enzyme Aromatic L-amino acid decarboxylase (AADC) . AADC is a lyase enzyme that plays a crucial role in the synthesis of neurotransmitters in the central nervous system .

Mode of Action

The interaction of Cytidine, 2’,-3’,-dideoxy-5-fluoro- with its target AADC is quite complex. It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .

Biochemical Pathways

Cytidine, 2’,-3’,-dideoxy-5-fluoro- affects several biochemical pathways. It is involved in the modulation of non-coding transcripts in the modulation of response of neoplastic cells . These transcripts, through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to this compound .

Pharmacokinetics

The pharmacokinetics of Cytidine, 2’,-3’,-dideoxy-5-fluoro- is characterized by its absorption and first-pass metabolism. It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of Cytidine, 2’,-3’,-dideoxy-5-fluoro- alone is approximately 4% . When coadministered with a cd inhibitor, the exposure to cytidine, 2’,-3’,-dideoxy-5-fluoro- increases significantly .

Result of Action

The molecular and cellular effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-'s action are primarily seen in its ability to inhibit the replication of HIV. By acting as a substrate for HIV reverse transcriptase and incorporating into the viral DNA, it terminates the chain elongation, thereby inhibiting the replication of the virus .

生化学分析

Biochemical Properties

The role of Cytidine, 2’,-3’,-dideoxy-5-fluoro- in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes

Cellular Effects

Cytidine, 2’,-3’,-dideoxy-5-fluoro- has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which Cytidine, 2’,-3’,-dideoxy-5-fluoro- exerts these effects are still being explored.

Molecular Mechanism

The molecular mechanism of action of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves a range of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Cytidine, 2’,-3’,-dideoxy-5-fluoro- is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Cytidine, 2’,-3’,-dideoxy-5-fluoro- within cells and tissues is a complex process . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Cytidine, 2’,-3’,-dideoxy-5-fluoro- and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

特性

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEIABZPRBJOFU-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147886 | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107036-62-4 | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

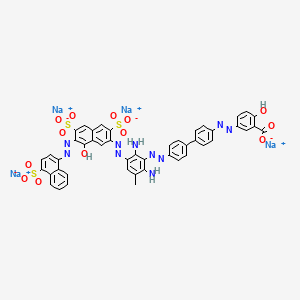

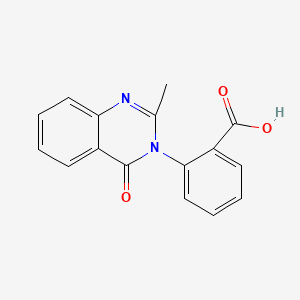

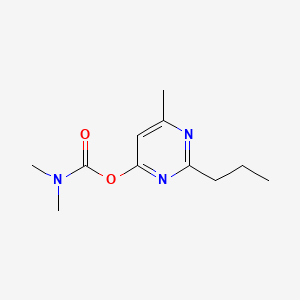

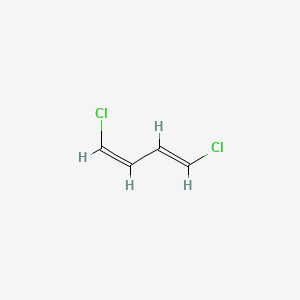

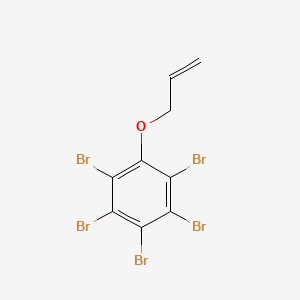

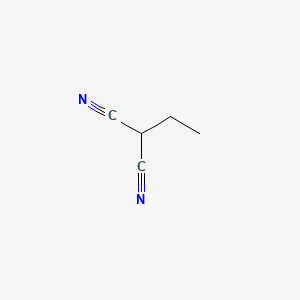

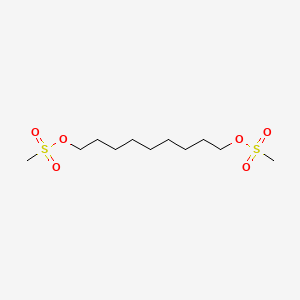

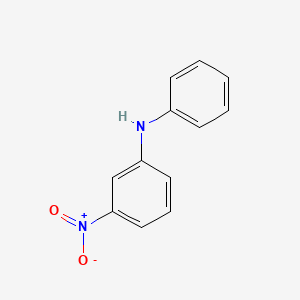

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。